2-((4-Methoxybenzyl)amino)isonicotinonitrile
Overview
Description
2-((4-Methoxybenzyl)amino)isonicotinonitrile is a novel compound with the molecular formula C14H13N3O and a molecular weight of 239.27 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxybenzyl)amino)isonicotinonitrile typically involves the reaction of 4-methoxybenzylamine with isonicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-((4-Methoxybenzyl)amino)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-((4-Methoxybenzyl)amino)isonicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of 2-((4-Methoxybenzyl)amino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-((4-Methoxybenzyl)amino)nicotinonitrile
- 2-((4-Methoxybenzyl)amino)pyridinonitrile
Comparison: 2-((4-Methoxybenzyl)amino)isonicotinonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-13-4-2-11(3-5-13)10-17-14-8-12(9-15)6-7-16-14/h2-8H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOLTFXKNDDGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620851 | |
Record name | 2-{[(4-Methoxyphenyl)methyl]amino}pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618446-32-5 | |
Record name | 2-{[(4-Methoxyphenyl)methyl]amino}pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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